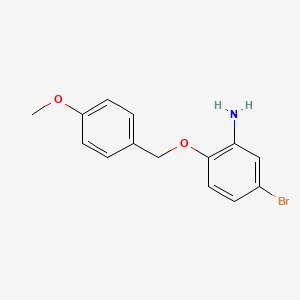

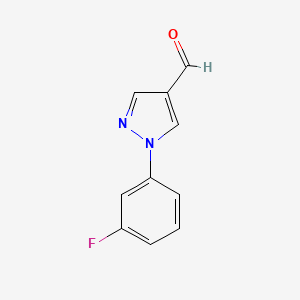

1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Vue d'ensemble

Description

“1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H18BrNO2 . It has a molecular weight of 300.2 and is typically stored at room temperature . The compound is an oil in its physical form .

Molecular Structure Analysis

The InChI code for “1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol” is 1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Applications De Recherche Scientifique

Synthesis and Biological Characterization for Neurological Disorders

A novel series of compounds including derivatives similar to 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol have been developed, showing varying affinities for dopamine, serotonin, and norepinephrine transporters. These molecules hold potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Antidepressant Activity

Compounds structurally related to 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol have been synthesized and evaluated for antidepressant activity. While no significant impact on gross behavior was observed, some derivatives demonstrated fluoxetine-like activity, highlighting their potential in treating depression (Kiran Kumar et al., 2004).

Anticancer Agents

A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Certain derivatives exhibited strong anticancer activities, suggesting a promising avenue for developing new cancer therapies (Rehman et al., 2018).

Selective Estrogen Receptor Modulators (SERMs)

Research into developing novel SERMs led to the synthesis of chiral piperidin-4-ols, evaluated against estrogen-responsive human MCF-7 breast cancer cells. Although initial compounds showed moderate activity, modifications enhanced cytotoxicity, indicating their potential as SERMs (Yadav et al., 2011).

Anticonvulsant Drug Development

Aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol compounds, have been explored for their potential as anticonvulsant drugs. Studies on the influence of methyl substituent and N-oxide formation on these molecules' geometry and intermolecular interactions provide insights into designing new anticonvulsant medications (Żesławska et al., 2020).

Opiate Activity Exploration

Research into 1'-methylxanthene-9-spiro-4'-piperidines, structurally related to 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol, aimed to find opiate analgesics with improved properties. The introduction of a hydroxyl group at the 4-position of the nucleus resulted in potent mu-opiate agonist activity, offering new insights into opiate drug development (Galt et al., 1989).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-11-1-3-13(4-2-11)17-10-9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALMMPCIXQUTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)

![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)

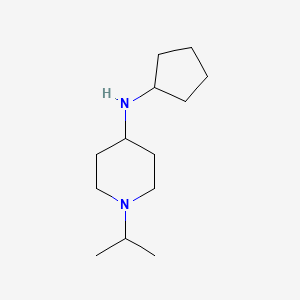

![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)

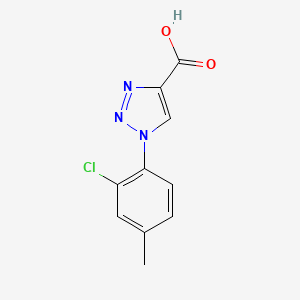

![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)

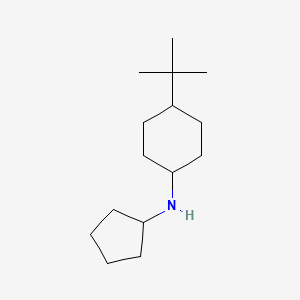

![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)